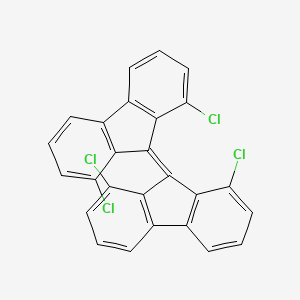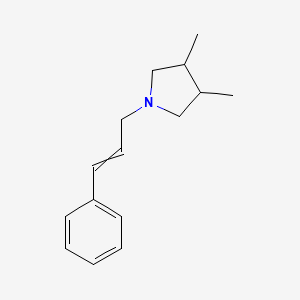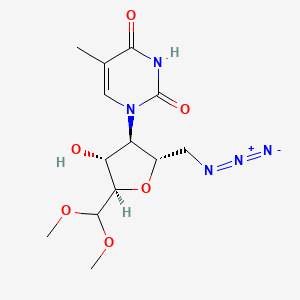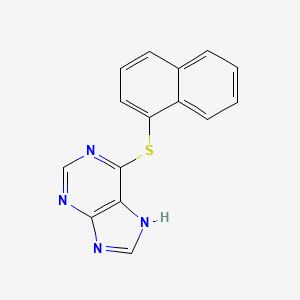
1,8-Dichloro-9-(1,8-dichloro-9H-fluoren-9-ylidene)-9H-fluorene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,8-Dichloro-9-(1,8-dichloro-9H-fluoren-9-ylidene)-9H-fluorene is a complex organic compound that belongs to the class of polycyclic aromatic hydrocarbons This compound is characterized by its unique structure, which includes multiple chlorine atoms and a fluorenylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-Dichloro-9-(1,8-dichloro-9H-fluoren-9-ylidene)-9H-fluorene typically involves multi-step organic reactions. One common method includes the chlorination of fluorene derivatives under controlled conditions. The reaction may involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the process is often carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Purification steps such as recrystallization or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1,8-Dichloro-9-(1,8-dichloro-9H-fluoren-9-ylidene)-9H-fluorene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydrofluorene derivatives.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorenone derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
1,8-Dichloro-9-(1,8-dichloro-9H-fluoren-9-ylidene)-9H-fluorene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may have potential biological activity, making it a subject of study in medicinal chemistry.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may be used in the production of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism by which 1,8-Dichloro-9-(1,8-dichloro-9H-fluoren-9-ylidene)-9H-fluorene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The presence of chlorine atoms and the fluorenylidene group can influence the compound’s reactivity and binding affinity. Pathways involved may include electron transfer processes and covalent bonding with target molecules.
Comparison with Similar Compounds
Similar Compounds
Fluorene: A simpler polycyclic aromatic hydrocarbon without chlorine atoms.
9,9’-Bifluorene: A related compound with a similar structure but lacking chlorine atoms.
Dichlorofluorene: A compound with chlorine atoms but different substitution patterns.
Uniqueness
1,8-Dichloro-9-(1,8-dichloro-9H-fluoren-9-ylidene)-9H-fluorene is unique due to its specific substitution pattern and the presence of multiple chlorine atoms
Properties
CAS No. |
917949-68-9 |
|---|---|
Molecular Formula |
C26H12Cl4 |
Molecular Weight |
466.2 g/mol |
IUPAC Name |
1,8-dichloro-9-(1,8-dichlorofluoren-9-ylidene)fluorene |
InChI |
InChI=1S/C26H12Cl4/c27-17-9-1-5-13-14-6-2-10-18(28)22(14)25(21(13)17)26-23-15(7-3-11-19(23)29)16-8-4-12-20(30)24(16)26/h1-12H |
InChI Key |
SDXJEWQTYIHXSG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)C(=C3C4=C(C=CC=C4Cl)C5=C3C(=CC=C5)Cl)C6=C2C=CC=C6Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[4'-(Dodecyloxy)[1,1'-biphenyl]-4-yl]oxy}butane-1-sulfonic acid](/img/structure/B15169952.png)
![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-4-cyanobenzamide](/img/structure/B15169957.png)


![2,9-Bis[4-(9H-carbazol-9-YL)phenyl]-1,10-phenanthroline](/img/structure/B15169972.png)


![2-Hydroxy-3-methoxy-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B15169988.png)

![Phosphonic acid, [(4-bromophenyl)-1-pyrrolidinylmethyl]-, dimethyl ester](/img/structure/B15169991.png)
![4-(2-Fluoroethoxy)-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B15169996.png)

![2-{1-[(Trimethylsilyl)oxy]ethylidene}cyclohexan-1-one](/img/structure/B15170008.png)

